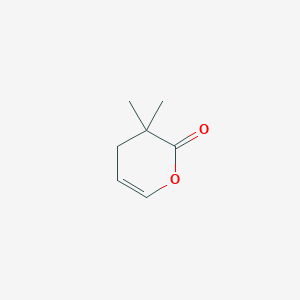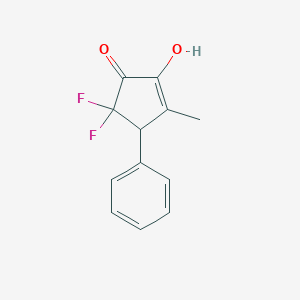
2-Cyclopenten-1-one, 5,5-difluoro-2-hydroxy-3-methyl-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 5,5-difluoro-2-hydroxy-3-methyl-4-phenyl- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with fluorine, hydroxyl, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 5,5-difluoro-2-hydroxy-3-methyl-4-phenyl- typically involves multi-step organic reactions. One common method includes the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, followed by selective fluorination and phenylation steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality and quantity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 5,5-difluoro-2-hydroxy-3-methyl-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the cyclopentenone ring to cyclopentanol derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted cyclopentenones, cyclopentanols, and other derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
2-Cyclopenten-1-one, 5,5-difluoro-2-hydroxy-3-methyl-4-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Cyclopenten-1-one, 5,5-difluoro-2-hydroxy-3-methyl-4-phenyl- exerts its effects involves interactions with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For example, it may interact with redox-sensitive transcription factors such as nuclear factor-kappa B (NF-kappaB), playing a role in inflammation and aging processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Known for its use in flavors and perfumery.
3-Methyl-1,2-cyclopentanedione: Related diketone with different reactivity and applications.
Uniqueness
2-Cyclopenten-1-one, 5,5-difluoro-2-hydroxy-3-methyl-4-phenyl- is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This makes it a valuable compound for developing new materials and studying fluorine’s effects on molecular interactions.
Properties
CAS No. |
231291-99-9 |
|---|---|
Molecular Formula |
C12H10F2O2 |
Molecular Weight |
224.20 g/mol |
IUPAC Name |
5,5-difluoro-2-hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C12H10F2O2/c1-7-9(8-5-3-2-4-6-8)12(13,14)11(16)10(7)15/h2-6,9,15H,1H3 |
InChI Key |
YGBAJABIGXKVFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(C1C2=CC=CC=C2)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl-](/img/structure/B14257837.png)
stannane](/img/structure/B14257842.png)
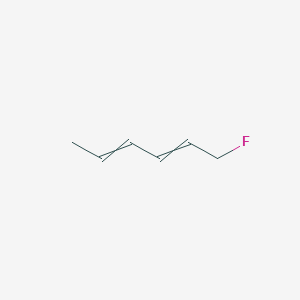
![4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol](/img/structure/B14257852.png)


![2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}-N-ethylbenzamide](/img/structure/B14257858.png)
![N~1~,N~3~,N~5~-Tris[(1S)-1-cyclohexylethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14257865.png)
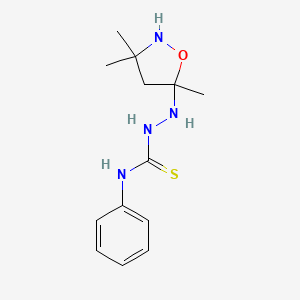
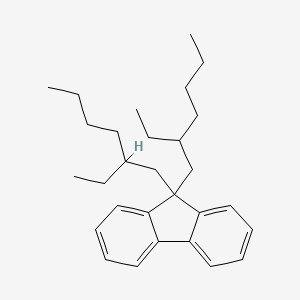
![4-{4-(3-Methylphenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14257888.png)
![Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
